

Structure-activity relationship (SAR) studies of 2-cyano-4-nitrophenyl derivatives

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Compound of Interest

Compound Name: *tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate*

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Cyano-4-Nitrophenyl Derivatives as Anticancer Agents

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-cyano-4-nitrophenyl derivatives and related compounds with demonstrated anticancer activity. The information is compiled for researchers, scientists, and drug development professionals to facilitate the understanding of how structural modifications to this scaffold influence biological activity.

Data Presentation: Anticancer Activity of Tetrahydroisoquinoline Derivatives

The following table summarizes the *in vitro* anticancer activity of synthesized tetrahydroisoquinoline derivatives bearing a nitrophenyl group against the pancreatic cancer cell line (PACA2) and the lung carcinoma cell line (A549).^[1]

Compound	Ar Substituent	Modification on Thioacetamide	% Cell Viability (PACA2)	% Cell Viability (A549)
2a	3-NO ₂ -Ph	Thione	75.3	80.1
2b	4-NO ₂ -Ph	Thione	70.2	75.8
5a	3-NO ₂ -Ph	S-CH ₂ CONH ₂	60.5	65.7
5b	3-NO ₂ -Ph	S-CH ₂ CONHPh	45.3	50.2
5c	3-NO ₂ -Ph	S-CH ₂ CONH(4-Cl-Ph)	30.8	35.6
5d	3-NO ₂ -Ph	S-CH ₂ CONH(4-CH ₃ -Ph)	40.1	48.9
5e	4-NO ₂ -Ph	S-CH ₂ CONH ₂	55.4	60.3
5f	4-NO ₂ -Ph	S-CH ₂ CONHPh	40.2	45.1
5g	4-NO ₂ -Ph	S-CH ₂ CONH(4-Cl-Ph)	25.7	30.4
5h	4-NO ₂ -Ph	S-CH ₂ CONH(4-CH ₃ -Ph)	35.9	42.8

Data extracted from the biological evaluation of novel tetrahydroisoquinoline derivatives.[\[1\]](#)

Structure-Activity Relationship (SAR) Insights

The data presented above for the tetrahydroisoquinoline series reveals several key SAR trends:

- Effect of the Nitro Group Position: Compounds with a 4-nitrophenyl substituent (e.g., 2b, 5e-h) generally exhibit slightly better anticancer activity compared to their 3-nitrophenyl counterparts (e.g., 2a, 5a-d).
- Importance of the N-Arylacetamido Side Chain: The introduction of an N-arylacetamido group at the sulfur atom significantly enhances anticancer activity compared to the parent

thiones (2a, 2b) or the simple acetamide (5a, 5e).

- Influence of Substituents on the N-Aryl Ring:
 - An electron-withdrawing group, such as chlorine at the para position of the N-phenyl ring (compounds 5c and 5g), leads to the most potent anticancer activity in this series.
 - An electron-donating group, like a methyl group at the para position (compounds 5d and 5h), results in better activity than the unsubstituted phenyl ring but is less effective than the chloro-substituted analog.

In a related study, 2-chloro-3-cyano-4-nitrobenzyl pyridinium bromide was synthesized and showed potent anticancer properties against the A-549 lung cancer cell line, further highlighting the potential of the cyan-nitrophenyl scaffold in cancer therapy.[\[2\]](#)

Experimental Protocols

Synthesis of 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones (2a,b)

A mixture of the appropriate 2,4-diacetyl-5-hydroxy-5-methyl-3-(nitrophenyl)cyclohexanone (1a or 1b) and cyanothioacetamide in ethanol is treated with a few drops of piperidine. The reaction mixture is heated under reflux for a specified time. The solid product that forms upon cooling is collected by filtration, washed with ethanol, and dried to yield the target compounds.[\[1\]](#)[\[3\]](#)

Synthesis of (5,6,7,8-Tetrahydroisoquinolin-3-ylthio)acetamides (5a-h)

The respective tetrahydroisoquinoline-3(2H)-thione (2a or 2b) is dissolved in ethanol, and sodium acetate trihydrate is added, followed by the appropriate N-substituted-2-chloroacetamide. The mixture is heated under reflux. After cooling, the precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to give the final products.
[\[1\]](#)

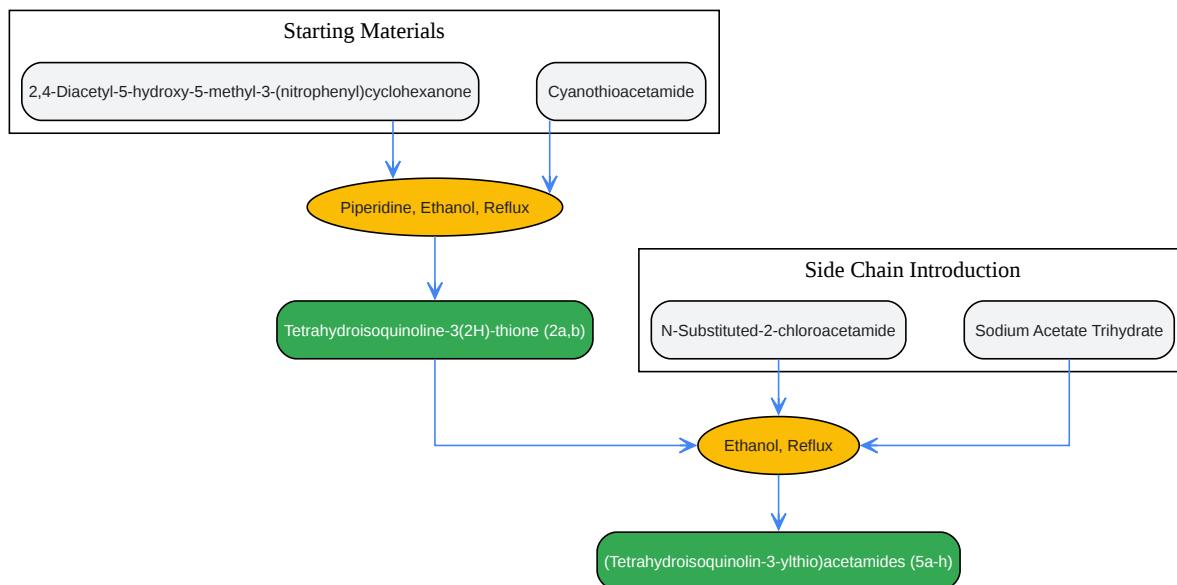
In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[\[4\]](#)

- Cell Seeding: Human cancer cell lines (e.g., PACA2, A549) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 hours).
- MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated further to allow for the formation of formazan crystals by viable cells.
- Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.

Visualizations

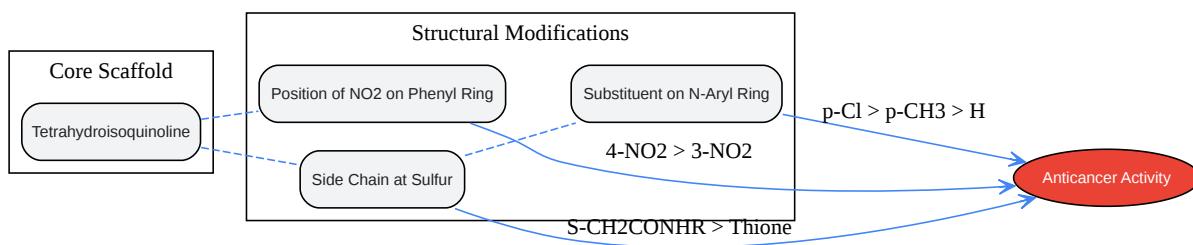
Synthetic Pathway for Tetrahydroisoquinoline Derivatives



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Caption: Synthetic workflow for the preparation of tetrahydroisoquinoline derivatives.

SAR Logical Relationship Diagram



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Caption: Logical flow of the structure-activity relationship for the studied derivatives.

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